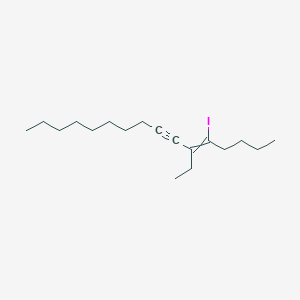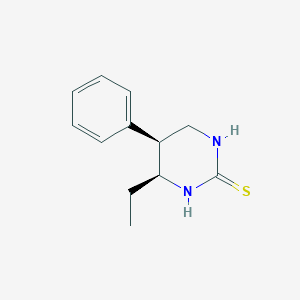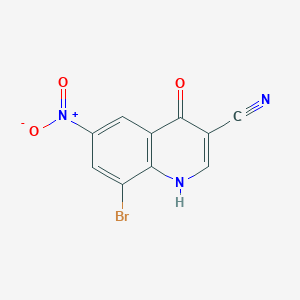
4,7-Diamino-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diamino-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H12N2O It is a derivative of indan, featuring amino groups at the 4 and 7 positions and a hydroxyl group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diamino-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method starts with the precursor 2,3-dihydro-1H-inden-1-one. The key steps include:
Reduction: The carbonyl group of 2,3-dihydro-1H-inden-1-one is reduced to form 2,3-dihydro-1H-inden-1-ol.
Amination: The hydroxyl group is then protected, and the compound undergoes nitration to introduce nitro groups at the 4 and 7 positions.
Reduction: The nitro groups are reduced to amino groups, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
化学反応の分析
Types of Reactions
4,7-Diamino-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino groups can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4,7-Diamino-2,3-dihydro-1H-inden-1-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: A wide range of substituted indan derivatives.
科学的研究の応用
4,7-Diamino-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,7-Diamino-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Lacks the amino groups, making it less reactive in certain types of reactions.
4,7-Difluoro-2,3-dihydro-1H-inden-1-ol: Contains fluorine atoms instead of amino groups, leading to different chemical properties and reactivity.
1H-Inden-1-one, 2,3-dihydro-: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity and applications.
Uniqueness
4,7-Diamino-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its structure allows for multiple types of interactions, making it valuable in diverse fields of research and industry.
特性
CAS番号 |
917805-20-0 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
4,7-diamino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H12N2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4,10-11H2 |
InChIキー |
UUPOXTZPZDCNOX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2C1O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)



![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)

![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)
![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)

